
N-(2-(((2-Oxo-1,3-dihydro-2H-indol-3-ylene)methyl)amino)ethyl)acetamide
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Overview
Description
N-(2-(((2-Oxo-1,3-dihydro-2H-indol-3-ylene)methyl)amino)ethyl)acetamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((2-Oxo-1,3-dihydro-2H-indol-3-ylene)methyl)amino)ethyl)acetamide typically involves the following steps:
Fischer Indole Synthesis: This method is used to construct the indole ring system.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce indole-3-ethanol derivatives .
Scientific Research Applications
N-(2-(((2-Oxo-1,3-dihydro-2H-indol-3-ylene)methyl)amino)ethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(((2-Oxo-1,3-dihydro-2H-indol-3-ylene)methyl)amino)ethyl)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific proteins and enzymes, inhibiting their activity.
Pathways Involved: The compound can activate or inhibit various signaling pathways, such as the apoptotic pathway, which leads to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl)-acetamide: This compound has similar structural features but with a hydroxyl group at the indole ring.
N-(2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl)phenylacetamide: This compound contains a benzofuran ring instead of an indole ring.
Uniqueness
N-(2-(((2-Oxo-1,3-dihydro-2H-indol-3-ylene)methyl)amino)ethyl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N-[2-[(2-hydroxy-1H-indol-3-yl)methylideneamino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(17)15-7-6-14-8-11-10-4-2-3-5-12(10)16-13(11)18/h2-5,8,16,18H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMVBNAGCRSGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN=CC1=C(NC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159212-36-9 |
Source
|
Record name | Acetamide, N-(2-(((2-oxo-1,3-dihydro-2H-indol-3-ylene)methyl)amino)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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